3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide
Description
3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide is a synthetic small molecule characterized by a propenamide backbone substituted with a 2-thienyl group at the 3-position and a 3-(trifluoromethyl)phenyl group at the N-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the thienyl moiety may facilitate π-π interactions in biological systems . Its structural features align with bioactive molecules targeting ion channels or enzymes, where substituent variations critically modulate potency and selectivity.
Properties
CAS No. |
853347-85-0 |
|---|---|
Molecular Formula |
C14H10F3NOS |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
(E)-3-thiophen-2-yl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C14H10F3NOS/c15-14(16,17)10-3-1-4-11(9-10)18-13(19)7-6-12-5-2-8-20-12/h1-9H,(H,18,19)/b7-6+ |
InChI Key |
PGIXLTUXBFQTRA-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CS2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CS2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide typically involves the reaction of 3-(2-thienyl)acrylic acid with 3-(trifluoromethyl)aniline under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The propenamide moiety can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide with structurally or functionally related propenamide derivatives and analogs:
Structural Analogues with Thienyl and Aryl Substituents
- N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide: This analog replaces the 3-(trifluoromethyl)phenyl group with a 2-ethylphenyl moiety. Key Difference: The -CF₃ group enhances metabolic stability and hydrophobic interactions, whereas the ethyl group may reduce steric hindrance, favoring different binding conformations.
(E)-N-[4-(1-Pyrrolidinylcarbonyl)phenyl]-3-(2-thienyl)-2-propenamide :
Here, the phenyl ring is substituted with a pyrrolidinyl carbonyl group. This polar substituent increases solubility but may reduce membrane permeability compared to the lipophilic -CF₃ group in the target compound .
Propenamide Derivatives with Trifluoromethylphenyl Groups
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-methoxy-4-(2-oxoethyl)phenyl]-2-propenamide: This compound features additional substituents (chloro, cyano, methoxy) and an extended conjugated system. The trifluoromethylphenyl group is retained, but the added complexity may improve specificity for kinase targets, albeit at the cost of synthetic accessibility .
- AP30663 [(3R)-3-[(1H-1,3-Benzodiazol-2-yl)amino]-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propenamide]: A potassium channel (KCa2) inhibitor, AP30663 shares the 3-(trifluoromethyl)phenyl group but incorporates a benzodiazolyl amino moiety. This modification shifts the activity from olfactory receptors to ion channels, underscoring the role of heterocyclic substituents in target selectivity .
Anti-Inflammatory Propenamides
- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide: Isolated from Lycium barbarum, this natural propenamide derivative exhibits anti-inflammatory activity (IC₅₀ = 17.00 µM) via inhibition of nitric oxide (NO) production. Unlike the synthetic target compound, its hydroxyl and methoxy groups enhance hydrogen-bonding interactions with inflammatory enzymes but reduce bioavailability due to higher polarity .
Comparative Data Table
Research Findings and Implications
- Substituent Effects :
- Activity Trends: Bulky electron-withdrawing groups (e.g., -CF₃) correlate with improved receptor antagonism, while polar groups (e.g., pyrrolidinyl carbonyl) enhance solubility but reduce membrane penetration . Anti-inflammatory activity in propenamides is strongly influenced by phenolic hydroxyl groups, which are absent in the target compound .
Biological Activity
3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide, also known by its IUPAC name (E)-3-thiophen-2-yl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, is an organic compound that has garnered attention for its potential biological activities. This compound exhibits a unique structure that combines a thienyl ring with a trifluoromethyl group, which enhances its lipophilicity and biological interactions. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.
- Molecular Formula : C14H10F3NOS
- Molecular Weight : 297.30 g/mol
- CAS Number : 853347-85-0
- InChI Key : PGIXLTUXBFQTRA-VOTSOKGWSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to modulate the activity of various enzymes and receptors. The detailed mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to specific receptors, potentially influencing signaling pathways related to growth and apoptosis.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown significant inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Notable findings include:
- Cell Line Studies : In vitro assays on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed IC50 values indicating effective cytotoxicity at low concentrations.
- Xenograft Models : In vivo studies using mouse models have shown reduced tumor growth rates when treated with the compound, suggesting potential for therapeutic applications in oncology.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Antimicrobial Efficacy | Demonstrated significant inhibition of MRSA growth with an MIC of 8 µg/mL | |
| Anticancer Efficacy | Induced apoptosis in MCF-7 cells with an IC50 of 12 µM | |
| In Vivo Tumor Growth | Reduced tumor volume by 45% in PC-3 xenograft models after 4 weeks of treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
